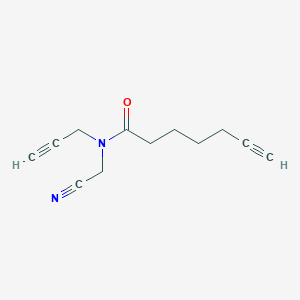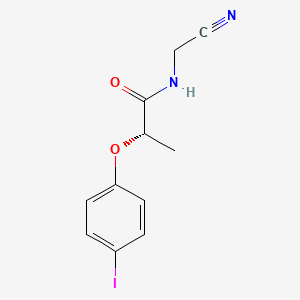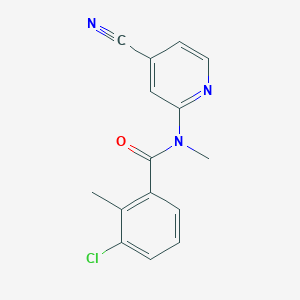![molecular formula C19H26N2O2S B6625568 2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6625568.png)
2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a cyclopropane carboxyl group and a phenylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyclopropane Carboxyl Group: This step involves the reaction of the piperazine derivative with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylpropanone Moiety: The final step involves the alkylation of the piperazine derivative with 2-phenylpropanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the phenylpropanone moiety can modulate enzyme activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-one: Similar structure but lacks the cyclopropane carboxyl group.
2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of phenylpropanone.
Uniqueness
2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one is unique due to the presence of both the cyclopropane carboxyl group and the phenylpropanone moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2,15-7-5-4-6-8-15)16(22)20-11-13-21(14-12-20)17(23)19(24-3)9-10-19/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIYHTRLAPPLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3(CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[(3-Fluoro-4-morpholin-4-ylphenyl)methylamino]phenyl]methanol](/img/structure/B6625508.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)
![2-(4-chloro-2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B6625575.png)

![N-[2-[5-(4-methyl-3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide](/img/structure/B6625596.png)
![5-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-2-methoxybenzonitrile](/img/structure/B6625602.png)

